Cas no 808758-81-8 (4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde)

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde structure
808758-81-8 structure
Produktname:4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde
CAS-Nr.:808758-81-8
MF:C19H13I2NO
MW:525.121569395065
MDL:MFCD20259247
CID:2092055
PubChem ID:253661356

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde
    • 4-(Bis(4-iodophenyl)amino)benzaldehyde
    • 4-[Bis(4-iodophenyl)amino]benzaldehyde
    • 4-[Bis(4-iodophenyl)amino]benzaldehyde (ACI)
    • 4-[N,N-Di(4-iodophenyl)amino]benzaldehyde
    • SCHEMBL12893268
    • DS-3195
    • D89092
    • AKOS024262244
    • DB-294825
    • CS-0136570
    • MFCD20259247
    • 808758-81-8
    • BCP26245
    • B4543
    • DB-094687
    • MDL: MFCD20259247
    • Inchi: 1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H
    • InChI-Schlüssel: HIUBJHKIRVFTOM-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CC(N(C2C=CC(I)=CC=2)C2C=CC(I)=CC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 524.90866g/mol
  • Monoisotopenmasse: 524.90866g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 346
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topologische Polaroberfläche: 20.3Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 139.0 to 143.0 deg-C

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1207210-5g
4-(bis(4-Iodophenyl)amino)benzaldehyde
808758-81-8 96%
5g
¥1568.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1207210-1g
4-(bis(4-Iodophenyl)amino)benzaldehyde
808758-81-8 96%
1g
¥291.00 2024-07-28
eNovation Chemicals LLC
Y1296892-5g
4-(bis(4-iodophenyl)aMino)benzaldehyde
808758-81-8 95%
5g
$380 2024-06-05
BAI LING WEI Technology Co., Ltd.
1937637-200MG
4-(Bis(4-iodophenyl)amino)benzaldehyde, 97%
808758-81-8 97%
200MG
¥ 1188 2022-04-26
Chemenu
CM278928-5g
4-(Bis(4-iodophenyl)amino)benzaldehyde
808758-81-8 95+%
5g
$421 2022-06-10
Chemenu
CM278928-10g
4-(Bis(4-iodophenyl)amino)benzaldehyde
808758-81-8 95+%
10g
$701 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4543-200MG
4-[Bis(4-iodophenyl)amino]benzaldehyde
808758-81-8 >95.0%(GC)
200mg
¥545.00 2024-04-15
abcr
AB442271-5 g
4-(Bis(4-iodophenyl)amino)benzaldehyde; .
808758-81-8
5g
€722.60 2023-06-16
Chemenu
CM278928-10g
4-(Bis(4-iodophenyl)amino)benzaldehyde
808758-81-8 95+%
10g
$701 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4543-200mg
4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde
808758-81-8 95.0%(GC)
200mg
¥990.0 2022-05-30

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetic acid ,  Water ;  rt → 80 °C
1.2 Reagents: Potassium iodate ;  6 h, 80 °C
1.3 Solvents: Water
Referenz
Design, synthesis and photoelectrical properties of diphenylamine-containing triphenylamine-based D-D-π-A-type fluorescence dyes
Yuan, Rui; Zhang, Longyan; Chen, Lichuan; Zhang, Haoli; Dou, Pengfei; et al, Tetrahedron Letters, 2019, 60(27), 1803-1807

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid
Referenz
Enhanced electro-optic activity from the triarylaminophenyl-based chromophores by introducing heteroatoms to the donor
Yang, Yuhui; Liu, Fenggang; Wang, Haoran; Bo, Shuhui; Liu, Jialei; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(20), 5297-5306

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Potassium iodate Solvents: Water
Referenz
High IPCE performance of photosensitized dyes having trifluoromethylacrylic acid as an acceptor-anchor moiety
Iwata, Satoru; Oshio, Shouta; Kobayashi, Shintaro; Aoyama, Misa; Tanaka, Kiyoshi, Chemistry Letters, 2015, 44(10), 1398-1400

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  20 min, 0 °C
1.2 1 h, rt; rt → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, 0 °C
1.4 Reagents: Acetic acid ,  Potassium iodide ,  Potassium iodate ;  6 h, 70 °C; cooled
1.5 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Solution-Processable meso-Triarylamine Functionalized Porphyrins with a High Mobility and ON/OFF Ratio in Bottom-Gated Organic Field-Effect Transistors
Kurlekar, Komal; Anjali, Anshika; Sonalin, Srinita; Imran, Predhanekar Mohamed; Nagarajan, Samuthira, ACS Applied Electronic Materials, 2020, 2(10), 3402-3408

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid ;  5 h, 85 °C
Referenz
Synthesis and photophysical properties of triphenylamine-based dendrimers with 1,3,5-triphenylbenzene cores
Xia, Haijian; He, Jiating; Peng, Ping; Zhou, Yinhua; Li, Yaowen; et al, Tetrahedron Letters, 2007, 48(33), 5877-5881

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid ;  3 h, 70 °C
Referenz
Triphenylamine-based π-conjugated dendrimers: convenient synthesis, easy solution processability, and good hole-transporting properties
Li, Zhong'an; Ye, Tenglin; Tang, Sun; Wang, Can; Ma, Dongge; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(9), 2016-2023

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetic acid ,  Water ;  rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Potassium iodate ;  4 h, 80 °C
Referenz
Electrochemical films deposition and electro-optical properties of bis-carbazol-triphenylamine end-caped dendrimeric polymers
Mangione, Maria I.; Spanevello, Rolando A.; Minudri, Daniela; Cavallo, Pablo; Otero, Luis; et al, Electrochimica Acta, 2018, 263, 585-595

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Potassium iodide ,  Potassium iodate Solvents: Water ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referenz
Structure-property investigations in urea tethered iodinated triphenylamines
Hossain, Muhammad Saddam; Ahmed, Fiaz; Karakalos, Stavros G.; Smith, Mark D.; Pant, Namrata; et al, Physical Chemistry Chemical Physics, 2022, 24(31), 18729-18737

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid ,  Water ;  rt → 100 °C; 1 h, 100 °C
Referenz
Fluorophore-functionalized graphene oxide with application in cell imaging
Lei, Lei; Ma, Hengchang; Yang, Manyi; Qin, Yanfang; Ma, Yucheng; et al, New Journal of Chemistry, 2017, 41(21), 12375-12379

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Potassium iodide Solvents: Water ;  rt → 80 °C
1.2 Reagents: Potassium iodate ;  4 h, 80 °C
Referenz
Tetrazine-triphenylamine dyads: Influence of the nature of the linker on their properties
Quinton, Cassandre; Alain-Rizzo, Valerie; Dumas-Verdes, Cecile; Miomandre, Fabien; Audebert, Pierre, Electrochimica Acta, 2013, 110, 693-701

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid ,  Water ;  4 h, 80 °C
Referenz
Tuning the HOMO energy levels of organic dyes for dye-sensitized solar cells based on Br-/Br3- electrolytes
Teng, Chao; Yang, Xichuan; Li, Shifeng; Cheng, Ming; Hagfeldt, Anders; et al, Chemistry - A European Journal, 2010, 16(44), 13127-13138

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium iodide ,  Potassium periodate Solvents: Acetic acid ,  Water ;  4 h, 80 °C
Referenz
Aggregation-induced emission (AIE)-active starburst triarylamine fluorophores as potential non-doped red emitters for organic light-emitting diodes and Cl2 gas chemodosimeter
Ning, Zhijun; Chen, Zhao; Zhang, Qiong; Yan, Yongli; Qian, Shixiong; et al, Advanced Functional Materials, 2007, 17(18), 3799-3807

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetic acid ,  Water ;  1 h, 80 °C
1.2 Reagents: Potassium iodate ;  6 h, 80 °C
Referenz
Synthesis, Characterization and Photophysical Studies of D-π-A Based Conjugated Triphenylamine Derivatives
Balasaravanan, Rajendiran; Sadhasivam, Velu; Siva, Ayyanar; Pandi, Mohan; Thanasekaran, Ganesan; et al, ChemistrySelect, 2016, 1(11), 2792-2801

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetic acid ,  Water ;  1 h, reflux
Referenz
Water-Soluble Fluorescent Probes for Selective Recognition of Lysine and Its Application in an Object Carry-and-Release System
Ma, Hengchang; Qi, Chunxuan; Cao, Haiying; Zhang, Zhongwei; Yang, Zengming; et al, Chemistry - An Asian Journal, 2016, 11(1), 58-63

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetic acid ;  rt → 85 °C; 85 °C → rt
1.2 Reagents: Potassium iodate ;  5 h, rt → 85 °C
Referenz
Novel sensitizers for dye-sensitized solar cells
, Taiwan, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium iodide Solvents: Acetic acid ;  1 h, 80 °C
1.2 Reagents: Potassium iodate ;  3 h, 100 °C
1.3 Reagents: Water
Referenz
Unsymmetrical starburst triarylamines: synthesis, properties, and characteristics of OFETs
Dheepika, Ramachandran; Sonalin, Srinita; Imran, Predhanekar Mohamed; Nagarajan, Samuthira, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(26), 6916-6919

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde Raw materials

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde Preparation Products

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:808758-81-8)4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde
A864634
Reinheit:99%
Menge:5g
Preis ($):302.0
atkchemica
(CAS:808758-81-8)4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde
CL7401
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung